molecular formula C19H14FN3O4 B2659306 1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 942009-03-2

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2659306
CAS RN: 942009-03-2
M. Wt: 367.336
InChI Key: BBEQWWDAMXMLCT-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide, also known as FNC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. FNC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Selective Inhibition of Kinase Superfamily

Compounds structurally related to the query show potential as selective inhibitors of the Met kinase superfamily, which play a significant role in cancer biology. These inhibitors have shown complete tumor stasis in certain human carcinoma models following oral administration, indicating their potential in cancer therapeutics (G. M. Schroeder et al., 2009).

Antimicrobial Agents

Fluorinated amino-heterocyclic compounds bearing nitro and fluorine elements have demonstrated high antimicrobial activity. The presence of both nitro and fluorine functionalities contributes to their efficacy as antimicrobial agents, suggesting applications in combating microbial infections (W. A. Bawazir & R. M. Abdel-Rahman, 2018).

Inhibition of Gene Expression

Certain compounds have been investigated for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These factors are involved in the regulation of genes critical for the immune response and inflammation, making these inhibitors potential candidates for treating various diseases related to these pathways (M. Palanki et al., 2000).

Recognition of Hydrophilic Compounds

Research into the self-assembly of certain oligomers has shown selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property could be leveraged in the development of novel delivery systems or separation techniques (H. Sawada et al., 2000).

Imaging Agents for Cancer Research

Compounds with fluorinated motifs have been explored as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, a crucial target in oncology. This application highlights the role of such compounds in enhancing diagnostic accuracy and monitoring therapeutic outcomes in cancer management (Ji‐Quan Wang et al., 2005).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-15-3-1-2-13(10-15)11-22-12-14(4-9-18(22)24)19(25)21-16-5-7-17(8-6-16)23(26)27/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEQWWDAMXMLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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